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Compound of Interest

Compound Name: ALW-II-41-27

Cat. No.: B605359

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the
EphA2 Kinase Inhibitor ALW-11-41-27

This technical guide provides a comprehensive overview of ALW-II1-41-27, a potent small
molecule inhibitor of the EphA2 receptor tyrosine kinase. It is intended for researchers,
scientists, and drug development professionals interested in the therapeutic potential and
experimental application of this compound. This document details its chemical and physical
properties, mechanism of action, relevant signaling pathways, and established experimental
protocols.

Chemical Structure and Properties

ALW-II-41-27 is a complex synthetic molecule with the IUPAC name N-(5-((4-((4-
ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-
yl)nicotinamide[1]. Its structure is characterized by a central nicotinamide core appended with
substituted phenyl and thiophene moieties.

Table 1: Chemical and Physical Properties of ALW-II-41-
27
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Property Value Reference(s)
N-(5-((4-((4-ethylpiperazin-1-
yl)methyl)-3-

IUPAC Name (trifluoromethyl)phenyl)carbam  [1]
oyl)-2-methylphenyl)-5-
(thiophen-2-yl)nicotinamide

CAS Number 1186206-79-0 [1]12]

Molecular Formula C32H32F3N502S [1112][3]

Molecular Weight 607.69 g/mol [3114]

Appearance Solid powder [1]
CCN1CCN(Cc2ccc(NC(=0)c3

SMILES String ccc(C)c(NC(=0O)c4cncc(cd)- [2]
c4cces4)c3)cc2C(F)(F)F)CClL

Purity >98% [1]

Solvent Solubility Reference(s)

DMSO > 47 mg/mL (77.34 mM) [5]

Ethanol = 60.8 mg/mL [4]

Water Insoluble [4]

In Vivo Formulation 1

= 2.5 mg/mL in 10% DMSO >>
40% PEG300 >> 5% Tween-

80 >> 45% saline

[6]

In Vivo Formulation 2

2.5 mg/mL in 10% DMSO >>
90% (20% SBE-B-CD in

saline) (requires sonication)

[6]

In Vivo Formulation 3

> 2.5 mg/mL in 10% DMSO >>

90% corn oil

[6]
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Biological Activity and Mechanism of Action

ALW-II-41-27 is a potent, ATP-competitive inhibitor of the Eph receptor tyrosine kinase family,
with a particularly high affinity for EphA2. The binding of ALW-II-41-27 to the kinase domain of
EphA2 prevents its autophosphorylation, thereby blocking downstream signaling cascades.

Table 3: Kinase Inhibitory Profile of ALW-11-41-27

Target Kinase Activity Value Reference(s)
EphA2 ICs0 11 nM [7]
EphA2 Kd 12 nM [4]
DDR2 ICs0 51 nM [8]
Src ICs0 14 nM [8]
RET (wild-type) ICso0 24.7 nM [8]
RETV804L ICs0 94.2 nM [8]
RETV804M ICso 15.8 nM [8]

<500 nM for EphB2,
EphA3, Kit, FMS,
o VEGFR2/KDR, FLT1,
Multi-kinase Panel ECso [8]
FGR, Src, Lyn, BMX,
and Bcr-Abl in Ba/F3

cells

The biological consequences of EphA2 inhibition by ALW-11-41-27 are significant, particularly in
cancer cells where EphA2 is often overexpressed. Treatment with ALW-11-41-27 has been
shown to decrease the survival and proliferation of tumor cells, including those resistant to
other targeted therapies like erlotinib. Furthermore, it has demonstrated efficacy in reducing cell
viability in models of acquired resistance to third-generation EGFR tyrosine kinase inhibitors.

Signaling Pathways Modulated by ALW-11-41-27

The inhibition of EphA2 by ALW-II-41-27 leads to the modulation of several downstream
signaling pathways that are crucial for cell proliferation, migration, and survival.
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Figure 1. Signaling pathways affected by ALW-11-41-27.
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As depicted in Figure 1, ALW-11-41-27 inhibits the EphA2 receptor at the cell membrane. This
action has been shown to suppress the RhoA/ROCK pathway, which is a key regulator of the
actin cytoskeleton and is involved in cell migration and invasion[9][10]. Additionally, inhibition of
EphA2 by ALW-II-41-27 leads to a reduction in the phosphorylation of downstream effectors in
the MAPK pathway, such as ERK1/2 and p38[11][12]. The culmination of these effects is a
decrease in cancer cell proliferation, migration, and invasion, along with an increase in
apoptosis.

Experimental Protocols

The following section outlines methodologies for key experiments involving ALW-11-41-27,
based on published literature.

In Vitro Kinase Assay

An in vitro kinase assay can be performed to determine the ICso of ALW-II-41-27 against
EphA2. A generalized protocol is as follows:

Prepare Reagents

- Recombinant EphA2 Kinase
- Kinase Buffer Incubate EphA2 with Initiate kinase reaction Detect kinase activity Analyze data and
-ATP ALW-11-41-27 dilutions by adding ATP and substrate (e.g., phosphorylation of substrate) calculate IC50
- Substrate (e.g., poly(Glu,Tyr) 4:1)

- ALW-11-41-27 dilutions

Click to download full resolution via product page

Figure 2. Workflow for an in vitro kinase assay.

Methodology:

» Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1
mM DTT, 0.1 mg/mL BSA). Serially dilute ALW-11-41-27 in DMSO to the desired
concentrations.

e Enzyme and Inhibitor Incubation: In a microplate, add recombinant EphA2 kinase to the
kinase buffer. Add the serially diluted ALW-I11-41-27 or DMSO (vehicle control) to the wells
and incubate for a specified time (e.g., 10-30 minutes) at room temperature.
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o Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and a suitable
substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1). The final ATP
concentration should be at or near the Km for EphA2. Incubate for a defined period (e.g., 30-
60 minutes) at 30°C.

» Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be
done using various methods, such as radiometric assays with 32P-ATP, or non-radioactive
methods like ELISA-based assays with phosphospecific antibodies or fluorescence
polarization.

o Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the ALW-II-
41-27 concentration. Fit the data to a sigmoidal dose-response curve to determine the ICso
value.

Cell-Based Assays

Cancer cell lines overexpressing EphA2 (e.g., H358, CaSki, HelLa) can be cultured in
appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For
experiments, cells are seeded and allowed to adhere overnight. A stock solution of ALW-II-41-
27 is prepared in DMSO and then diluted in culture medium to the final desired concentrations
(e.g., 200 nM, 600 nM, 1000 nM) for treating the cells for specified durations (e.g., 24, 48, or 72
hours).
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Figure 3. Workflow for Western blot analysis.
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Methodology:

o Cell Treatment and Lysis: Treat cells with ALW-I1I-41-27 at various concentrations and for
different time points. For ligand-induced phosphorylation, stimulate cells with ephrin-A1-Fc
(e.g., 100 ng/mL) for the last 15 minutes of treatment. Lyse the cells in RIPA buffer containing
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer to a PVDF membrane.

e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the
membrane with a primary antibody against phosphorylated EphA2 (p-EphA2). Subsequently,
strip and re-probe the membrane with an antibody against total EphA2 as a loading control.

o Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the
signal using an enhanced chemiluminescence (ECL) substrate.

Methodology:

o Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach
overnight.

o Treatment: Treat the cells with a range of concentrations of ALW-11-41-27 for 24, 48, and 72
hours.

e MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 2-4 hours at 37°C.

e Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan
crystals.

o Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a
microplate reader. The absorbance is proportional to the number of viable cells.
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Wound Healing Assay (for Migration):

e Monolayer and Scratch: Grow cells to a confluent monolayer in a 6- or 12-well plate. Create
a "scratch" in the monolayer with a sterile pipette tip.

o Treatment: Wash with PBS to remove detached cells and add fresh medium containing
different concentrations of ALW-11-41-27.

e Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24,
48 hours).

e Analysis: Measure the width of the scratch at different points and calculate the percentage of
wound closure.

Transwell Assay (for Invasion):

o Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 um pores)
coated with Matrigel.

o Cell Seeding: Seed cells in the upper chamber in serum-free medium containing ALW-11-41-
27.

o Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower
chamber.

 Incubation: Incubate for a period that allows for invasion (e.g., 24-48 hours).

» Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and
stain the invading cells on the bottom of the membrane with crystal violet. Count the number
of stained cells in several microscopic fields.

Conclusion

ALW-II-41-27 is a valuable research tool for investigating the role of EphA2 in various
physiological and pathological processes, particularly in cancer. Its high potency and well-
characterized mechanism of action make it a suitable compound for both in vitro and in vivo
studies. The experimental protocols and pathway information provided in this guide offer a solid
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foundation for researchers to design and execute experiments aimed at further elucidating the
therapeutic potential of targeting the EphA2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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